molecular formula C4H5KO3 B12439292 Potassium;4-hydroxybut-2-enoate

Potassium;4-hydroxybut-2-enoate

Cat. No.: B12439292
M. Wt: 140.18 g/mol
InChI Key: VBFBNWBLZDDJAF-UHFFFAOYSA-M
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Description

Potassium 4-hydroxybut-2-enoate (CAS: 1909358-83-3) is the potassium salt of 4-hydroxybut-2-enoic acid, with the molecular formula C₄H₅KO₃ and a molecular weight of 140.18 g/mol . This compound is characterized by a conjugated enoate system with a hydroxyl group at the C4 position. Its applications span biochemical pathways, particularly as an intermediate in microbial production of 4-hydroxybutyrate (4-HB) and 1,4-butanediol (BDO) via enzymatic reduction .

Properties

Molecular Formula

C4H5KO3

Molecular Weight

140.18 g/mol

IUPAC Name

potassium;4-hydroxybut-2-enoate

InChI

InChI=1S/C4H6O3.K/c5-3-1-2-4(6)7;/h1-2,5H,3H2,(H,6,7);/q;+1/p-1

InChI Key

VBFBNWBLZDDJAF-UHFFFAOYSA-M

Canonical SMILES

C(C=CC(=O)[O-])O.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 4-hydroxybut-2-enoate can be synthesized through the neutralization of sorbic acid with potassium hydroxide. The reaction typically involves dissolving sorbic acid in water and adding potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the potassium salt .

Industrial Production Methods: In industrial settings, the production of potassium 4-hydroxybut-2-enoate involves large-scale neutralization processes. Sorbic acid is mixed with potassium hydroxide in reactors, and the resulting solution is concentrated and crystallized to yield the final product .

Chemical Reactions Analysis

Types of Reactions: Potassium 4-hydroxybut-2-enoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: It can be reduced to form sorbic alcohol.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Products include sorbic aldehyde and sorbic acid derivatives.

    Reduction: Sorbic alcohol is a major product.

    Substitution: Halogenated sorbic acid derivatives are common products.

Scientific Research Applications

Potassium 4-hydroxybut-2-enoate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a preservative in chemical formulations.

    Biology: It is employed in microbiological studies to inhibit microbial growth in culture media.

    Medicine: It is used in pharmaceutical formulations to extend the shelf life of products by preventing microbial contamination.

    Industry: It is widely used in the food industry as a preservative to prevent spoilage and extend the shelf life of products.

Mechanism of Action

Potassium 4-hydroxybut-2-enoate exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. It inhibits the growth of mold, yeast, and fungi by interfering with their metabolic processes, leading to cell death. The compound targets the cell membrane and disrupts its integrity, preventing the microorganisms from proliferating.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural analogs of potassium 4-hydroxybut-2-enoate, highlighting variations in substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
Potassium 4-hydroxybut-2-enoate C₄H₅KO₃ 140.18 Carboxylate, hydroxyl 1909358-83-3
Methyl (E)-4-hydroxybut-2-enoate C₅H₈O₃ 116.12 Ester, hydroxyl 2980-48-5
Ethyl (E)-4-hydroxybut-2-enoate C₆H₁₀O₃ 130.14 Ester, hydroxyl 10080-68-9
Magnesium (E)-4-ethoxy-4-oxobut-2-enoate C₁₂H₁₄MgO₈ 310.54 Ethoxy, oxo, carboxylate 83918-60-9
(E)-4-Methoxy-4-oxobut-2-enoic acid C₅H₆O₅ 146.10 Methoxy, oxo, carboxylic acid 2756-87-8

Key Observations :

  • Cation Influence : Potassium and magnesium salts exhibit higher molecular weights due to metal ions, enhancing water solubility compared to neutral esters .
  • Ester vs. Carboxylic Acid : Methyl and ethyl esters () lack ionic character, reducing polarity and solubility in aqueous systems relative to the potassium salt.
Potassium 4-hydroxybut-2-enoate
Methyl/Ethyl Esters
  • Ethyl (E)-4-(tert-butyl)phenyl-4-hydroxybut-2-enoate: Synthesized via KBH₄-mediated reduction of a ketone precursor in methanol at -10°C .
  • Methyl (E)-4-hydroxybut-2-enoate: Likely synthesized via esterification of 4-hydroxybut-2-enoic acid with methanol under acidic conditions, analogous to ethyl ester preparation .

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